3-(Benzyloxy)-1-benzothiophene-2-carbonitrile
Overview
Description
The compound “3-(Benzyloxy)-1-benzothiophene-2-carbonitrile” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) atoms. It contains a benzothiophene ring, which is a type of heterocyclic compound . The benzyloxy group attached at the 3rd position and a carbonitrile group at the 2nd position of the benzothiophene ring could potentially make this compound useful in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, compounds with benzyloxy groups have been synthesized through the reaction of the corresponding phenol with benzyl chloride in the presence of a base . The carbonitrile group could potentially be introduced through a cyanation reaction .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and the functional groups present .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the functional groups present. The benzyloxy group could potentially undergo reactions such as cleavage, while the carbonitrile group could participate in reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by its molecular structure. For instance, the presence of the polar carbonitrile group could impact its solubility, while the aromatic rings could influence its stability .Scientific Research Applications
Heterocyclic Molecule Synthesis
Benzothiophenes, including derivatives like 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile, are crucial in synthesizing heterocyclic molecules, which have substantial implications in medical and pharmaceutical fields. Their versatility allows the construction of complex molecules efficiently, directly converting carbon-hydrogen bonds into carbon-carbon bonds. Such molecules hold promise in addressing modern medical challenges (Shrives et al., 2017).
Intermediate in Medicinal Chemistry
The compound serves as a key intermediate in synthesizing selective estrogen receptor modulators like Raloxifene and its analogs, highlighting its significance in medicinal chemistry and drug development (Petrov, Popova, & Androsov, 2015).
Antibacterial and Antifungal Properties
Some derivatives of benzothiophenes exhibit notable antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. The biological activities of these derivatives make them valuable in pharmaceutical research and drug design (Naganagowda & Petsom, 2011).
Antioxidant Activity
The derivatives of this compound have been evaluated for their antioxidant properties. The ability to combat oxidative stress makes these compounds potential candidates for therapeutic applications in diseases caused by oxidative damage (Aghekyan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenylmethoxy-1-benzothiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NOS/c17-10-15-16(13-8-4-5-9-14(13)19-15)18-11-12-6-2-1-3-7-12/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVBGKVSDFFIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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